1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
Overview
Description
1-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic compound that features an imidazole ring substituted with a phenyl group at the 1-position and a carboxylic acid group at the 4-position The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications
Mechanism of Action
Target of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antifungal, and antitumor effects .
Mode of Action
Imidazole compounds, in general, are known to interact with various biological targets due to their versatile chemical structure .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities .
Biochemical Analysis
Biochemical Properties
1-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition is crucial in managing conditions like gout, where excessive uric acid production is a problem. The compound’s interaction with xanthine oxidase involves binding to the enzyme’s active site, thereby preventing substrate access and subsequent catalysis.
Cellular Effects
This compound influences various cellular processes. It has been observed to induce cell death in leukemic cells at micromolar concentrations . This effect is likely due to its impact on cell signaling pathways and gene expression. The compound can modulate pathways involved in cell proliferation and apoptosis, leading to reduced cell viability and increased cell death. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves several interactions at the molecular level. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their function. For example, its inhibition of xanthine oxidase is a result of direct binding to the enzyme’s active site . This binding prevents the enzyme from catalyzing its normal reactions, leading to decreased production of uric acid. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under normal storage conditions, but its activity can decrease over time due to gradual degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as liver damage or gastrointestinal disturbances. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the metabolism of purines and the production of uric acid . Additionally, the compound can affect metabolic flux by altering the activity of key enzymes and the levels of metabolites. These interactions can have downstream effects on various physiological processes, including energy production and nucleotide synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness. For example, higher intracellular concentrations of the compound may enhance its inhibitory effects on target enzymes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it ensures that the compound reaches its intended targets within the cell. For instance, its presence in the cytoplasm or nucleus can facilitate interactions with enzymes or transcription factors, thereby modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound often employs batch or continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired substitution patterns around the imidazole ring. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
1-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Comparison with Similar Compounds
1-Phenylimidazole: Lacks the carboxylic acid group, making it less versatile in forming hydrogen bonds.
4-Phenyl-1H-imidazole: Similar structure but different substitution pattern, affecting its reactivity and applications.
1-Phenyl-1H-imidazole-4-carboxamide: Contains an amide group instead of a carboxylic acid, altering its solubility and interaction with biological targets.
Uniqueness: 1-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to its combination of a phenyl group, an imidazole ring, and a carboxylic acid group. This combination allows for diverse chemical reactivity and a wide range of applications in various fields.
Properties
IUPAC Name |
1-phenylimidazole-4-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c13-10(14)9-6-12(7-11-9)8-4-2-1-3-5-8;/h1-7H,(H,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOIYDZLZNGSOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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